molecular formula C14H20BrCl2NO2 B13729246 ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide CAS No. 4034-08-6

((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide

Cat. No.: B13729246
CAS No.: 4034-08-6
M. Wt: 385.1 g/mol
InChI Key: RJZCYSOGZHSHDF-UHFFFAOYSA-M
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Description

((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dichlorophenoxy group, an oxetane ring, and a trimethylammonium bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with epichlorohydrin to form 3-(2,4-dichlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with trimethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like hydroxide or cyanide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines are common products.

    Substitution: Depending on the nucleophile, products can vary widely, including alcohols, nitriles, or ethers.

Scientific Research Applications

Chemistry: In chemistry, ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

Medicine: In medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide involves its interaction with specific molecular targets. The trimethylammonium group allows the compound to interact with negatively charged biomolecules, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with various cellular components, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: ((3-((2,4-Dichlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide is unique due to its combination of a dichlorophenoxy group, an oxetane ring, and a trimethylammonium bromide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

4034-08-6

Molecular Formula

C14H20BrCl2NO2

Molecular Weight

385.1 g/mol

IUPAC Name

[3-[(2,4-dichlorophenoxy)methyl]oxetan-3-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C14H20Cl2NO2.BrH/c1-17(2,3)7-14(8-18-9-14)10-19-13-5-4-11(15)6-12(13)16;/h4-6H,7-10H2,1-3H3;1H/q+1;/p-1

InChI Key

RJZCYSOGZHSHDF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1(COC1)COC2=C(C=C(C=C2)Cl)Cl.[Br-]

Origin of Product

United States

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